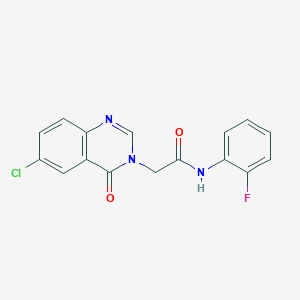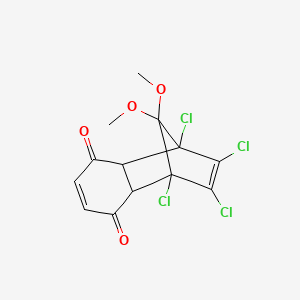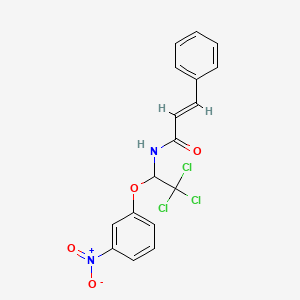![molecular formula C13H13ClN2S3 B11972678 2-[(4-Chlorobenzyl)thio]-5-[(2-methyl-2-propenyl)thio]-1,3,4-thiadiazole](/img/structure/B11972678.png)
2-[(4-Chlorobenzyl)thio]-5-[(2-methyl-2-propenyl)thio]-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Chlorobenzyl)thio]-5-[(2-methyl-2-propenyl)thio]-1,3,4-thiadiazole is a chemical compound with the molecular formula C13H13ClN2S3 and a molecular weight of 328.907 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
The synthesis of 2-[(4-Chlorobenzyl)thio]-5-[(2-methyl-2-propenyl)thio]-1,3,4-thiadiazole typically involves the reaction of 4-chlorobenzyl chloride with 2-methyl-2-propenyl thiol in the presence of a base, followed by cyclization with thiosemicarbazide . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
2-[(4-Chlorobenzyl)thio]-5-[(2-methyl-2-propenyl)thio]-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
科学研究应用
2-[(4-Chlorobenzyl)thio]-5-[(2-methyl-2-propenyl)thio]-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial agent, particularly against Helicobacter pylori. It may also exhibit anti-inflammatory and anticancer properties, making it a candidate for drug development.
Materials Science: The unique structural properties of thiadiazoles make them useful in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Biological Studies: Researchers use this compound to study its interactions with various biological targets, helping to understand its mechanism of action and potential therapeutic applications.
作用机制
The mechanism of action of 2-[(4-Chlorobenzyl)thio]-5-[(2-methyl-2-propenyl)thio]-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity against Helicobacter pylori is believed to result from the inhibition of bacterial enzymes essential for survival . The compound may also interfere with cellular signaling pathways, leading to its anti-inflammatory and anticancer effects.
相似化合物的比较
2-[(4-Chlorobenzyl)thio]-5-[(2-methyl-2-propenyl)thio]-1,3,4-thiadiazole can be compared with other thiadiazole derivatives, such as:
2-[(4-Chlorobenzyl)thio]-5-[(5-nitro-2-furyl)thio]-1,3,4-thiadiazole: This compound has shown strong anti-Helicobacter pylori activity.
2-[(4-Chlorobenzyl)thio]-5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazole: Known for its potential use in medicinal chemistry.
2-[(4-Chlorobenzyl)thio]-5-[(2,6-dichlorobenzyl)thio]-1,3,4-thiadiazole: Another derivative with unique properties and applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
属性
分子式 |
C13H13ClN2S3 |
|---|---|
分子量 |
328.9 g/mol |
IUPAC 名称 |
2-[(4-chlorophenyl)methylsulfanyl]-5-(2-methylprop-2-enylsulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C13H13ClN2S3/c1-9(2)7-17-12-15-16-13(19-12)18-8-10-3-5-11(14)6-4-10/h3-6H,1,7-8H2,2H3 |
InChI 键 |
NCLVPQGTFVQZRN-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CSC1=NN=C(S1)SCC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B11972600.png)

![2,4-diiodo-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11972613.png)
![2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-5-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11972621.png)
![5-(4-Bromophenyl)-9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11972628.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11972638.png)

![4-({(E)-[4-(Methylsulfanyl)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972642.png)
![4-[2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline](/img/structure/B11972647.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B11972651.png)


![methyl (2E)-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11972672.png)
